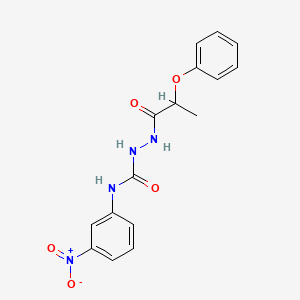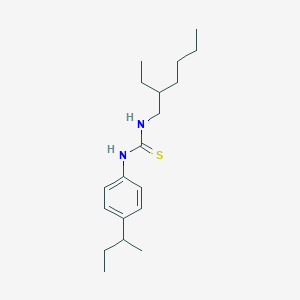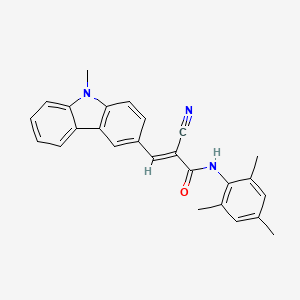![molecular formula C22H22N2O2 B4283462 N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPU is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. In
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea works by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. By binding to this site, this compound prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in vitro and in vivo. In addition to its effects on tubulin, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea. One area of research is the development of this compound analogs with improved solubility and toxicity profiles. Another area of research is the evaluation of this compound in combination with other anticancer agents. Finally, the potential use of this compound in other areas, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, this compound is a urea derivative that exhibits potent anticancer activity and has been found to be effective against a range of cancer types. The synthesis of this compound is relatively simple, and it has several advantages for lab experiments. This compound works by inhibiting the activity of tubulin, which is involved in cell division. This compound has several future directions for research, including the development of analogs with improved properties and the evaluation of its use in combination with other anticancer agents.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a range of cancer types, including breast cancer, lung cancer, and prostate cancer. This compound works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By disrupting the normal functioning of tubulin, this compound can induce cell death in cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-7-6-10-21(17(16)2)24-22(25)23-19-11-13-20(14-12-19)26-15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJRPFFTLMSDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283379.png)
![methyl 2-[(2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283382.png)
![isopropyl 2-{[3-(5-bromo-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283395.png)

![N-(2-methoxyphenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4283414.png)


![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![methyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4283448.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4283468.png)
![methyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283471.png)
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)

